molecular formula C13H12ClNO2S B11814428 Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate

Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate

Cat. No.: B11814428
M. Wt: 281.76 g/mol
InChI Key: IERCZGMSBYVPSH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features a thiazole ring substituted with a chloro group at the 2-position, a p-tolyl group at the 4-position, and an ethyl ester group at the 5-position. The presence of these substituents imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolylthiourea with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions.

Major Products:

  • Substituted thiazoles
  • Oxidized or reduced thiazole derivatives
  • Carboxylic acids from ester hydrolysis

Scientific Research Applications

Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the chloro and p-tolyl groups can enhance its binding affinity and specificity towards these targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

  • Ethyl 2-chloro-4-methylthiazole-5-carboxylate
  • Ethyl 2-chloro-4-phenylthiazole-5-carboxylate
  • Ethyl 2-chloro-4-(m-tolyl)thiazole-5-carboxylate

Comparison: Ethyl 2-chloro-4-(p-tolyl)thiazole-5-carboxylate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

ethyl 2-chloro-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H12ClNO2S/c1-3-17-12(16)11-10(15-13(14)18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

IERCZGMSBYVPSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Cl)C2=CC=C(C=C2)C

Origin of Product

United States

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